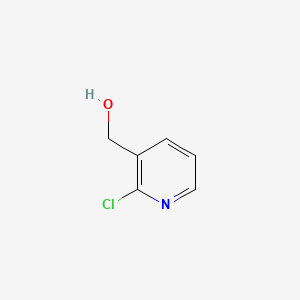

(2-Chloropyridin-3-yl)methanol

概述

描述

(2-Chloropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-Chloropyridin-3-yl)methanol is an organic compound characterized by a pyridine ring with a chlorine atom at the second position and a hydroxymethyl group at the third position. This unique structure suggests potential biological activities, particularly in antimicrobial and antifungal applications. The compound's ability to interact with various biological targets highlights its relevance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The presence of the hydroxymethyl group enhances its solubility and bioavailability, while the chlorine atom may influence its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an antimicrobial and antifungal agent. Its structural similarity to other biologically active compounds allows it to effectively interact with biological targets, potentially inhibiting enzymes involved in microbial metabolism.

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism of action is believed to involve interaction with specific enzymes or receptors, leading to the disruption of metabolic pathways essential for microbial survival.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

Case Studies

- Study on Antifungal Activity : A recent study evaluated the antifungal activity of this compound against Candida albicans. The compound demonstrated significant inhibition at concentrations as low as 8 µg/mL, suggesting its potential as a therapeutic agent for fungal infections .

- Antimicrobial Spectrum Analysis : Another investigation assessed the antimicrobial spectrum of this compound against various Gram-positive and Gram-negative bacteria. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity across different strains .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting essential biochemical pathways.

- Receptor Interaction : Potential interactions with specific receptors may lead to altered cellular responses, enhancing its efficacy as an antimicrobial agent.

Future Research Directions

Given the promising biological activity observed, further research is warranted to explore:

- Pharmacological Applications : Investigating the compound's potential in drug development for treating bacterial and fungal infections.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- Toxicological Studies : Assessing the safety profile of this compound is crucial for its potential therapeutic use.

科学研究应用

Chemistry

(2-Chloropyridin-3-yl)methanol serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Building Block for Complex Molecules : It can be used to synthesize more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound's halogen substituent can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Biology

The biological activities of this compound have been explored extensively:

- Antimicrobial Activity : Studies indicate that halopyridinol derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Interaction with Biological Targets : Research suggests that this compound may interact with nicotinic acetylcholine receptors (nAChRs), potentially acting as an antagonist, which could have implications for neurological research .

Medicine

The medicinal applications of this compound are promising:

- Potential Drug Development : Its structural features make it a candidate for developing new therapeutic agents targeting specific diseases.

- Pharmacological Studies : Ongoing research aims to evaluate its efficacy and safety as a pharmaceutical agent.

Antimicrobial Activity Study

A study investigating the antimicrobial effects of halopyridinol derivatives found that certain compounds demonstrated significant activity against Gram-positive bacteria. This suggests potential therapeutic applications for this compound in treating bacterial infections .

Nicotinic Receptor Interaction

Research into pyridine derivatives revealed that compounds with similar substitutions could act as antagonists at nAChRs. This finding highlights the importance of structural modifications in enhancing biological activity, indicating that this compound may also exhibit such properties .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2-Chloropyridin-3-yl)methanol, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via reduction of a corresponding pyridinecarboxylate or chlorinated pyridine precursor using agents like lithium aluminum hydride (LiAlH4) . Key intermediates (e.g., esters or ketones) should be characterized via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, the reduction of 2-chloropyridine-3-carbaldehyde yields the alcohol, which can be verified by a singlet for the -CH2OH group at δ 4.6–4.8 ppm in <sup>1</sup>H NMR .

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III is critical. For example, hydrogen bonding between the hydroxyl group and adjacent chloropyridine rings can be visualized, confirming intramolecular interactions. Crystallographic refinement should include thermal displacement parameters to assess stability .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodology : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the alcohol group. Use anhydrous solvents (e.g., THF or DCM) during reactions. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in derivatization of this compound?

- Methodology : Use Design of Experiments (DoE) to test variables like temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. For example, coupling with morpholine via nucleophilic aromatic substitution achieves higher yields (~85%) in DMF at 80°C compared to DMSO . Monitor progress via TLC or HPLC-MS .

Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution sites. Tools like Gaussian or NWChem predict Fukui indices to identify reactive positions (e.g., C-4 for nucleophilic attack) . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like kinases .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?

- Methodology : Introduce substituents (e.g., -CF3 or -F) via cross-coupling (Suzuki or Buchwald-Hartwig) and evaluate bioactivity. For instance, fluorinated analogs show enhanced blood-brain barrier penetration in neuroinflammatory assays (IC50 = 1.2 μM for iNOS inhibition) . Use in vitro models (e.g., RAW 264.7 macrophages) to quantify anti-inflammatory effects via NO and PGE2 suppression .

Q. What strategies mitigate racemization during chiral resolution of this compound analogs?

- Methodology : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Low-temperature crystallization with (-)-menthol as a resolving agent can achieve enantiomeric excess (ee) >98% . Monitor optical rotation ([α]D<sup>20</sup>) and confirm via circular dichroism (CD) .

Q. How can spectroscopic contradictions (e.g., NMR splitting vs. X-ray data) be resolved for complex derivatives?

属性

IUPAC Name |

(2-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPDWSBKPCOQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377071 | |

| Record name | (2-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42330-59-6 | |

| Record name | 2-Chloro-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42330-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。